(R)-(+)-Pantoprazole-d6 (R)-(+)-Pantoprazole-d6
Brand Name: Vulcanchem
CAS No.:
VCID: VC16659816
InChI: InChI=1S/C16H15F2N3O4S/c1-23-13-5-6-19-12(14(13)24-2)8-26(22)16-20-10-4-3-9(25-15(17)18)7-11(10)21-16/h3-7,15H,8H2,1-2H3,(H,20,21)/t26-/m1/s1/i1D3,2D3
SMILES:
Molecular Formula: C16H15F2N3O4S
Molecular Weight: 389.4 g/mol

(R)-(+)-Pantoprazole-d6

CAS No.:

Cat. No.: VC16659816

Molecular Formula: C16H15F2N3O4S

Molecular Weight: 389.4 g/mol

* For research use only. Not for human or veterinary use.

(R)-(+)-Pantoprazole-d6 -

Specification

Molecular Formula C16H15F2N3O4S
Molecular Weight 389.4 g/mol
IUPAC Name 2-[(R)-[3,4-bis(trideuteriomethoxy)pyridin-2-yl]methylsulfinyl]-6-(difluoromethoxy)-1H-benzimidazole
Standard InChI InChI=1S/C16H15F2N3O4S/c1-23-13-5-6-19-12(14(13)24-2)8-26(22)16-20-10-4-3-9(25-15(17)18)7-11(10)21-16/h3-7,15H,8H2,1-2H3,(H,20,21)/t26-/m1/s1/i1D3,2D3
Standard InChI Key IQPSEEYGBUAQFF-FZCPNQNRSA-N
Isomeric SMILES [2H]C([2H])([2H])OC1=C(C(=NC=C1)C[S@@](=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)OC([2H])([2H])[2H]
Canonical SMILES COC1=C(C(=NC=C1)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)OC

Introduction

Synthesis and Manufacturing

The synthesis of (R)-(+)-Pantoprazole-d6 follows established protocols for pantoprazole, with modifications to introduce deuterium. A typical pathway involves:

  • Deuterated Methylation:

    • Reacting 2-chloromethyl-3,4-dihydroxypyridine with deuterated methanol (CD₃OD) under acidic conditions to yield 3,4-di(methoxy-d3)-2-pyridinylmethanol .

    • This step ensures >98% deuterium incorporation, verified by nuclear magnetic resonance (NMR) spectroscopy .

  • Thioether Formation:

    • Condensing the deuterated pyridine intermediate with 5-difluoromethoxy-2-mercaptobenzimidazole using sodium hydride as a base .

  • Sulfoxidation:

    • Oxidizing the thioether to the sulfoxide using sodium hypochlorite (NaOCl) or hydrogen peroxide (H₂O₂) in the presence of a vanadium catalyst .

    • The reaction proceeds with high enantiomeric excess (>99%) due to chiral induction from the difluoromethoxy group .

Critical challenges:

  • Isotopic Purity: Residual protiated species must be minimized to avoid interference in mass spectrometry .

  • Radical Byproducts: The difluoromethoxy group stabilizes C-6 radicals, leading to dimeric impurities (e.g., Related Compound E) at pH 5–8 .

Analytical Applications in Bioequivalence Studies

(R)-(+)-Pantoprazole-d6 is widely used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify pantoprazole in biological matrices. A representative method from a bioequivalence study in healthy Thai volunteers illustrates its role :

ParameterDetails
ColumnACE 5 C18 (150 × 4.6 mm)
Mobile PhaseMethanol:0.1% formic acid (80:20, v/v)
Flow Rate1.0 mL/min
Ionization ModePositive electrospray (ESI+)
Transitions (m/z)Pantoprazole: 384.04 → 199.99; Pantoprazole-d6: 390.07 → 206.02
Lower Limit of Quantitation5 ng/mL

Stability and Degradation Pathways

The stability of (R)-(+)-Pantoprazole-d6 is pH-dependent, mirroring the behavior of non-deuterated pantoprazole. Key degradation pathways include:

  • Radical Dimerization:

    • At pH 5–8, the protonated sulfoxide group forms a radical cation, which abstracts a hydrogen atom from the benzimidazole ring to generate a C-6 radical .

    • Dimerization occurs via coupling of two radicals, yielding Related Compound E (a biaryl derivative) .

  • Oxidative Degradation:

    • Exposure to silver molybdate (Ag₂MoO₄) catalysts in aqueous solutions accelerates sulfone formation (Related Compound A) .

Stabilization Strategies:

  • pH Control: Formulating (R)-(+)-Pantoprazole-d6 in enteric-coated tablets (pH > 5.5) minimizes dimerization .

  • Antioxidants: Adding ascorbic acid (0.1% w/w) quenches radicals during long-term storage .

Pharmacological Activity and Clinical Relevance

Although (R)-(+)-Pantoprazole-d6 is primarily an analytical tool, its pharmacological profile aligns with pantoprazole:

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